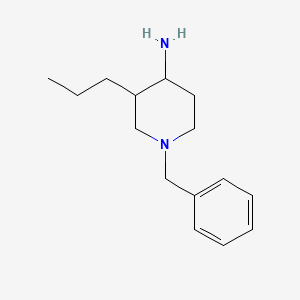![molecular formula C18H12F3N3 B14207035 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]- CAS No. 824968-18-5](/img/structure/B14207035.png)
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to an isoquinoline ring, with a trifluoromethylphenyl group attached at the 5-position and a methyl group at the 3-position.
Méthodes De Préparation
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the annulation of pyrazole derivatives with alkynes in the presence of ruthenium (II) catalysts has been reported to yield pyrazoloisoquinolines . This reaction typically proceeds efficiently in water under a nitrogen atmosphere, leading to high yields of the desired products.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the compound, with reagents such as alkyl halides or aryl halides leading to the formation of substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the positions on the compound where the reactions occur.
Applications De Recherche Scientifique
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a therapeutic agent due to its diverse biological activities. For example, pyrazoloisoquinolines have been investigated for their potential as fluorescent sensors and biologically active compounds .
In the pharmaceutical industry, this compound may be explored for its potential as a drug candidate, particularly in the development of new treatments for various diseases. Its unique structure and properties make it a valuable target for medicinal chemists seeking to develop novel therapeutics.
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. For instance, pyrazoloisoquinolines have been shown to exhibit inhibitory activity against certain enzymes, such as phosphodiesterase 10A .
The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific structure and the biological context in which it is studied. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]- can be compared with other similar compounds, such as pyrazolo[3,4-b]quinolines and pyrazolo[5,1-a]isoquinolines . These compounds share structural similarities but differ in their specific substituents and positions of the pyrazole and isoquinoline rings.
Pyrazolo[3,4-b]quinolines: These compounds have a pyrazole ring fused to a quinoline ring, with various substituents that influence their properties and activities.
Pyrazolo[5,1-a]isoquinolines: These compounds feature a pyrazole ring fused to an isoquinoline ring, similar to 1H-Pyrazolo[4,3-c]isoquinoline, but with different substitution patterns.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
824968-18-5 |
|---|---|
Formule moléculaire |
C18H12F3N3 |
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
3-methyl-5-[3-(trifluoromethyl)phenyl]-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C18H12F3N3/c1-10-15-17(24-23-10)14-8-3-2-7-13(14)16(22-15)11-5-4-6-12(9-11)18(19,20)21/h2-9H,1H3,(H,23,24) |
Clé InChI |
CADBJRZTBCVHAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC(=CC=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


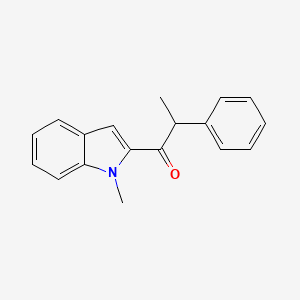
![1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide](/img/structure/B14206964.png)
![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14206970.png)
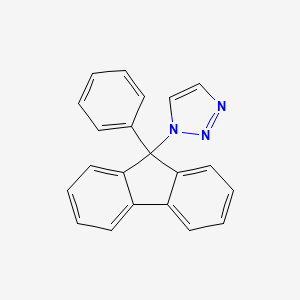


![1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14207011.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline](/img/structure/B14207012.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
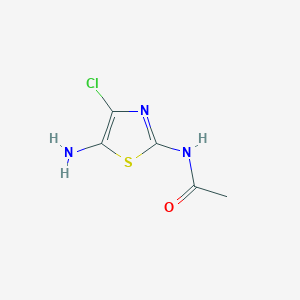
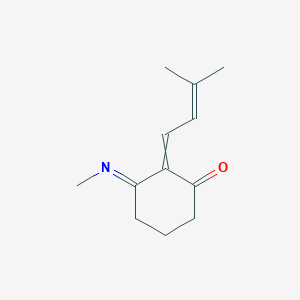
![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)

